molecular formula C7H7BrN2S B1224846 4-Bromophenylthiourea CAS No. 2646-30-2

4-Bromophenylthiourea

Cat. No.: B1224846
CAS No.: 2646-30-2
M. Wt: 231.12 g/mol
InChI Key: MRVQULNOKCOGHC-UHFFFAOYSA-N
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Description

4-Bromophenylthiourea is an organosulfur compound with the chemical formula C₇H₇BrN₂S. It is characterized by the presence of bromine and thiourea functional groups. This compound is known for its applications in various chemical processes and is often used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylthiourea can be synthesized through the reaction of aniline with ammonium thiocyanate in the presence of hydrochloric acid. The process involves heating the mixture at 60-70°C for about an hour, followed by cooling and the addition of ammonium thiocyanate. The mixture is then refluxed for about four hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenylthioureas.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

4-Bromophenylthiourea has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of 4-Bromophenylthiourea: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQULNOKCOGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181055
Record name N-p-Bromophenylthiourea
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Molecular Weight

231.12 g/mol
Source PubChem
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CAS No.

2646-30-2
Record name N-(4-Bromophenyl)thiourea
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Record name N-p-Bromophenylthiourea
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Record name 4-Bromophenylthiourea
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Record name N-P-BROMOPHENYLTHIOUREA
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Synthesis routes and methods I

Procedure details

4-Bromophenylisothiocyanate (21.4 g) was dissolved in tetrahydrofuran (50 mL), and concentrated aqueous ammonia (28%) (13.7 mL) was added dropwise to the solution, followed by stirring at room temperature for 10 minutes. The solvent was concentrated under reduced pressure, and the crystals were recovered through filtration by use of water, followed by recrystallization from ethanol, to thereby yield the title compound (16.4 g).
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Synthesis routes and methods II

Procedure details

190 Parts of sulfuryl chloride were added homogeneously within 4 hours at a temperature of 45°-50° C. with stirring to 231 parts of 4-bromophenylthiourea suspended in 1,200 parts of o-dichlorobenzene. After the gas development had ceased, the batch was cooled to about 20° C., the curde 2-amino-6-bromobenzothiazolium chloride precipitated was suction-filtered and washed with o-dichlorobenzene. The filter cake moist with the solvent was suspended in 1,000 parts of water, the adhering o-dichlorobenzene was distilled off by blowing in steam, and the solution of 2-amino-6-bromobenzothiazolium chloride obtained was filtered off from the greasy undissolved matter after having added 10 parts of active charcoal at 95° C. The clear filtrate was adjusted to pH 8 with 25% sodium hydroxide solution, which caused the free 2-amino-6-bromobenzothiazole to precipitate as yellowish, slightly tacky matter. After cooling, the solids having become vitreous were isolated and dried in vacuo at 40°-50° C. 167 Parts of 2-amino-6-bromobenzothiazole having a purity degree of 88% were obtained (=147.1 parts of 100% compound, 64.2% of th.). By repeated redissolution in dilute hydrochloric acid with addition of active charcoal, 2-amino-6-bromobenzothiazole having a purity degree of >95% was obtained. However, this purification was very expensive and caused great losses, so that at best 82 parts of the intended compound were obtained (35.8% of th., relative to 4-bromophenylthiourea used).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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